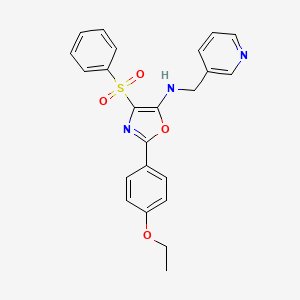
2-(4-ethoxyphenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family, which is known for its diverse biological activities.
科学的研究の応用
Formation and Utilization in Organic Synthesis
The formation of sulfonyl aromatic alcohols through electrolysis indicates the potential of sulfonyl compounds in generating complex molecules with significant applications in materials science and organic synthesis. These compounds exhibit varying degrees of hydrophobicity/lipophilicity, which could be critical in designing compounds with specific physical and chemical properties (Elizalde-González et al., 2012).
Application in Membrane Technology
Innovative sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux and dye rejection capabilities, underlining the importance of sulfonyl compounds in environmental applications, particularly in water treatment technologies (Liu et al., 2012).
Antimicrobial Activities
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including sulfonyl aromatic compounds, have shown good to moderate antimicrobial activities. This suggests the potential of such compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (Bektaş et al., 2007).
Hydrogel Modification for Medical Applications
Poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds to create amine-treated polymers. These modifications have led to hydrogels with enhanced swelling properties and thermal stability, suggesting their utility in medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-2-29-19-12-10-18(11-13-19)21-26-23(31(27,28)20-8-4-3-5-9-20)22(30-21)25-16-17-7-6-14-24-15-17/h3-15,25H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAWFLLLXYANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

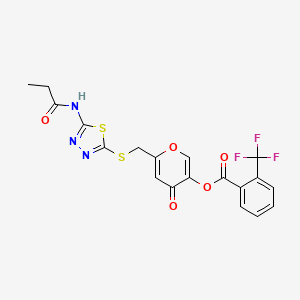

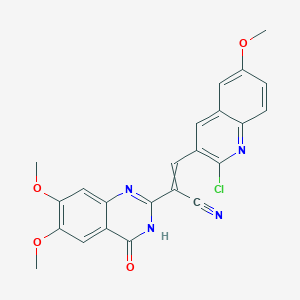
![5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2444953.png)
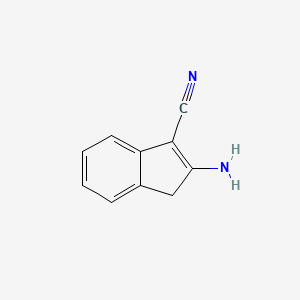
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2444955.png)
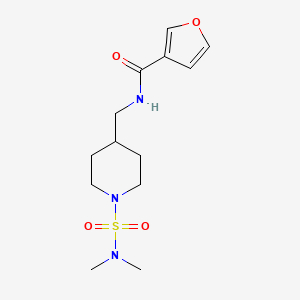
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444960.png)
![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)
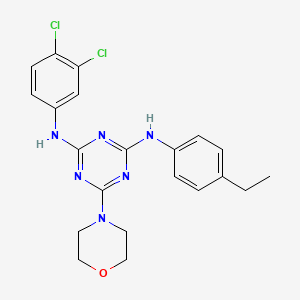
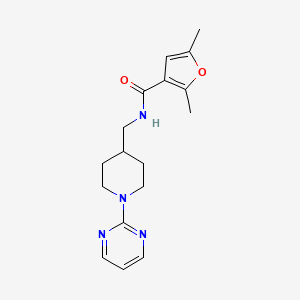

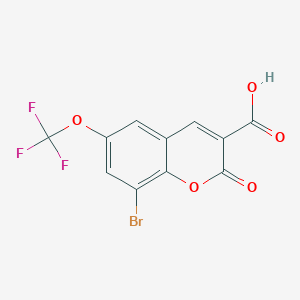
![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)